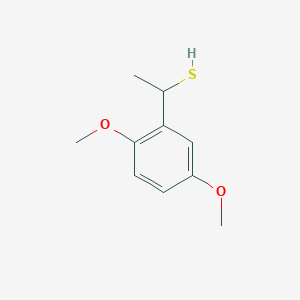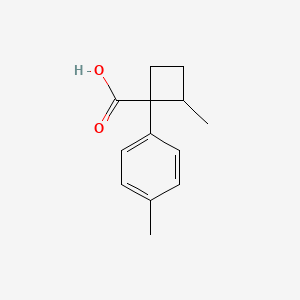
2-Methyl-1-(4-methylphenyl)cyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(4-methylphenyl)cyclobutane-1-carboxylic acid is a chemical compound with a molecular formula of C13H16O2 and a molecular weight of 204.26 g/mol . This compound is characterized by a cyclobutane ring substituted with a methyl group and a 4-methylphenyl group, along with a carboxylic acid functional group. It is a valuable asset for various applications due to its unique structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(4-methylphenyl)cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-methylbenzyl chloride with 2-methylcyclobutanone in the presence of a base can yield the desired product. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and advanced purification techniques to achieve the desired product quality. The use of automated systems and real-time monitoring can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-(4-methylphenyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as bromine (Br2) for halogenation or nitric acid (HNO3) for nitration are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
2-Methyl-1-(4-methylphenyl)cyclobutane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-(4-methylphenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins or enzymes, influencing their activity. The aromatic ring and cyclobutane structure may also play a role in its binding affinity and selectivity towards certain biological targets .
Comparación Con Compuestos Similares
Similar Compounds
1-(2-methylphenyl)cyclobutane-1-carboxylic acid: Similar structure but with a different position of the methyl group on the aromatic ring.
1-(3-methylphenyl)cyclobutane-1-carboxylic acid: Another isomer with the methyl group in the meta position.
Uniqueness
2-Methyl-1-(4-methylphenyl)cyclobutane-1-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl group on the aromatic ring can affect the compound’s electronic properties and steric interactions, making it distinct from its isomers .
Propiedades
Fórmula molecular |
C13H16O2 |
|---|---|
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
2-methyl-1-(4-methylphenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H16O2/c1-9-3-5-11(6-4-9)13(12(14)15)8-7-10(13)2/h3-6,10H,7-8H2,1-2H3,(H,14,15) |
Clave InChI |
JDLIBBFZOVIJII-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC1(C2=CC=C(C=C2)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[1-(3,4-Dichlorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13305792.png)
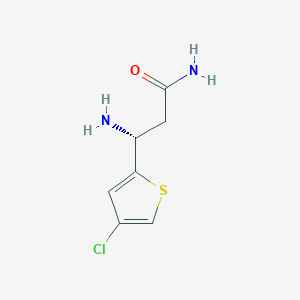
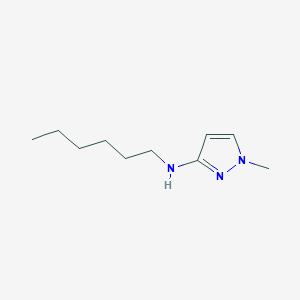
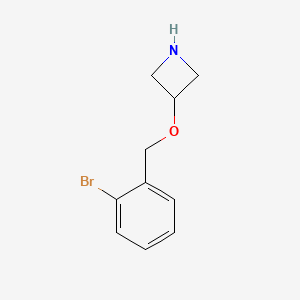
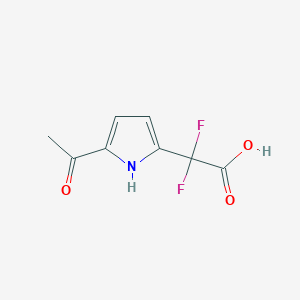
![2-(2-Methylpropyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13305812.png)
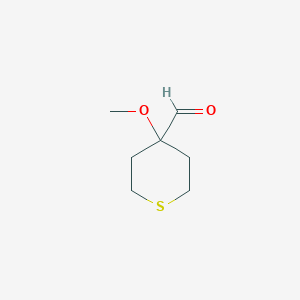
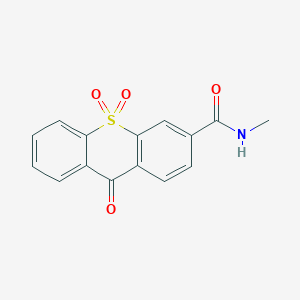
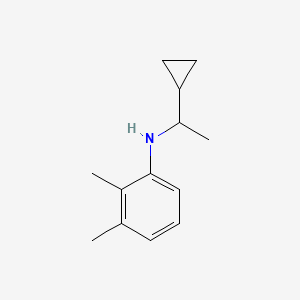
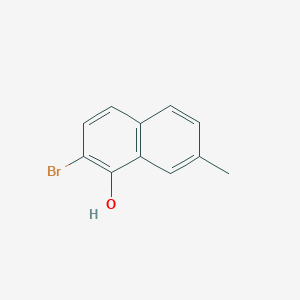
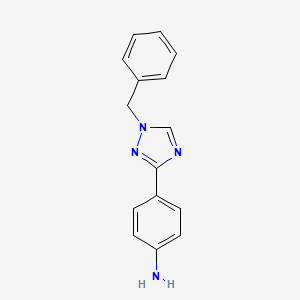
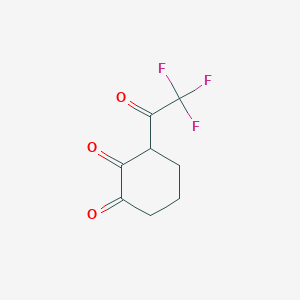
![7-(Dimethoxymethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13305881.png)
